3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride
Overview
Description
3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride is a chemical compound with the empirical formula C18H14ClN3OS and a molecular weight of 355.84 g/mol . This compound is known for its unique structure, which includes a thieno[2,3-d]pyrimidine core, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.
Amination Reaction: The thieno[2,3-d]pyrimidine core is then subjected to an amination reaction with 3-aminophenol to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while reduction of a nitro group can yield an amine .
Scientific Research Applications
3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-({5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride
- 3-(6-Phenylthieno[2,3-d]pyrimidin-4-ylamino)benzoic acid hydrochloride
- 4-({5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride
Uniqueness
3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride is unique due to its specific substitution pattern on the thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS.ClH/c22-14-8-4-7-13(9-14)21-17-16-15(12-5-2-1-3-6-12)10-23-18(16)20-11-19-17;/h1-11,22H,(H,19,20,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFDQNNLVABEPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=CC=C4)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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